molecular formula C24H35ClFNO B13748615 4'-Fluoro-4-(octahydrospiro(naphthalene-2(1H),4'-piperidin)-1'-yl)-butyrophenone HCl CAS No. 101221-64-1

4'-Fluoro-4-(octahydrospiro(naphthalene-2(1H),4'-piperidin)-1'-yl)-butyrophenone HCl

Cat. No.: B13748615
CAS No.: 101221-64-1
M. Wt: 408.0 g/mol
InChI Key: FUQRIADYBPINEO-UHFFFAOYSA-N
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Description

“4’-Fluoro-4-(octahydrospiro(naphthalene-2(1H),4’-piperidin)-1’-yl)-butyrophenone HCl” is a synthetic compound that belongs to the class of spirocyclic piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4’-Fluoro-4-(octahydrospiro(naphthalene-2(1H),4’-piperidin)-1’-yl)-butyrophenone HCl” typically involves multi-step organic reactions. The process may start with the preparation of the spirocyclic core, followed by the introduction of the fluoro group and the butyrophenone moiety. Common reagents used in these reactions include fluorinating agents, reducing agents, and various catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the naphthalene moiety.

    Reduction: Reduction reactions could be used to modify the functional groups attached to the spirocyclic core.

    Substitution: The fluoro group and other substituents can be introduced or modified through substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound might be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

Medicinally, spirocyclic piperidine derivatives are often investigated for their potential therapeutic effects, including analgesic, anti-inflammatory, and neuroprotective properties.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of “4’-Fluoro-4-(octahydrospiro(naphthalene-2(1H),4’-piperidin)-1’-yl)-butyrophenone HCl” would depend on its specific interactions with molecular targets. It might act by binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Piperidine Derivatives: These compounds share a similar core structure and may exhibit comparable pharmacological activities.

    Fluorinated Butyrophenones: Compounds with similar functional groups might have analogous chemical properties and reactivity.

Uniqueness

The uniqueness of “4’-Fluoro-4-(octahydrospiro(naphthalene-2(1H),4’-piperidin)-1’-yl)-butyrophenone HCl” lies in its specific combination of structural features, which could confer distinct biological activities and chemical reactivity.

Properties

101221-64-1

Molecular Formula

C24H35ClFNO

Molecular Weight

408.0 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-spiro[2,3,4,4a,5,6,8,8a-octahydro-1H-naphthalene-7,4'-piperidin-1-ium]-1'-ylbutan-1-one;chloride

InChI

InChI=1S/C24H34FNO.ClH/c25-22-9-7-20(8-10-22)23(27)6-3-15-26-16-13-24(14-17-26)12-11-19-4-1-2-5-21(19)18-24;/h7-10,19,21H,1-6,11-18H2;1H

InChI Key

FUQRIADYBPINEO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CC3(CCC2C1)CC[NH+](CC3)CCCC(=O)C4=CC=C(C=C4)F.[Cl-]

Origin of Product

United States

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